2,6-Dichlorobenzylideneacetone
Overview
Description
2,6-Dichlorobenzylideneacetone is a yellow crystalline compound with the molecular formula C10H8Cl2O. It belongs to the class of aromatic ketones and is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its significant biological activity and has been studied for its potential therapeutic and toxic effects.
Mechanism of Action
Target of Action
It is known to interfere with cellulose synthesis .
Mode of Action
2,6-Dichlorobenzylideneacetone interferes with the synthesis of cellulose . Cellulose is a critical component of the cell wall in plants, and its disruption can lead to significant changes in the structure and function of the cell.
Biochemical Pathways
Given its interference with cellulose synthesis, it likely impacts pathways related to cell wall biosynthesis and integrity .
Pharmacokinetics
Its molecular weight of 21508 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its interference with cellulose synthesis, it likely leads to changes in cell wall structure and potentially cell death .
Biochemical Analysis
Biochemical Properties
2,6-Dichlorobenzylideneacetone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,6-Dichlorobenzylideneacetone involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of sodium hydroxide. The reaction is typically carried out in water at room temperature for 12 hours. The resulting solid is collected by vacuum filtration, washed with water and hexane, and dried in vacuo at 40°C for 3 hours . The yield of this reaction is typically high, around 98%.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzylideneacetone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of this compound.
Scientific Research Applications
2,6-Dichlorobenzylideneacetone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound has been studied for its biological activity, including its potential as an antimicrobial and anticancer agent.
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: It is used in the production of fragrances, flavoring agents, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Dibenzylideneacetone: This compound is similar in structure but lacks the chlorine atoms.
2,4-Dichlorobenzylideneacetone: This is another chlorinated derivative with similar properties but different reactivity and applications.
Uniqueness
2,6-Dichlorobenzylideneacetone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and biological activity compared to non-chlorinated analogs.
Properties
IUPAC Name |
(E)-4-(2,6-dichlorophenyl)but-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUBBGLIJLKARO-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=CC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271365 | |
Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55420-71-8, 41420-69-3 | |
Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55420-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-dichloro-2-((2-propynyloxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041420693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601271365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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